
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
Overview
Description
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the pyridazinone intermediate.
Attachment of the 4-methoxybenzyl group: This can be done through a reductive amination reaction, where the pyridazinone intermediate reacts with 4-methoxybenzaldehyde in the presence of a reducing agent.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorophenyl group exhibits reactivity toward nucleophilic substitution (SNAr) due to electron-withdrawing effects from the chlorine atom. Key observations include:
Oxidation and Reduction Reactions
The pyridazinone ring and acetamide moiety participate in redox reactions:
Oxidation
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Pyridazinone ring : Oxidation with KMnO4/H2SO4 converts the 6-oxo group to a carbonyl, forming a pyridazine-dione derivative.
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Methoxybenzyl group : Demethylation using BBr3 in DCM yields a phenolic product.
Reduction
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Chlorophenyl group : Catalytic hydrogenation (H2/Pd-C) reduces the C–Cl bond to C–H.
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Amide reduction : LiAlH4 in THF reduces the acetamide to a tertiary amine.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Condition | Product | Yield |
---|---|---|
6M HCl, reflux, 4 h | 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid | 78% |
2M NaOH, EtOH, 60°C, 2 h | Sodium salt of the acetic acid derivative | 85% |
Cycloaddition and Ring-Opening Reactions
The pyridazinone core participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts . Ring-opening reactions with hydrazine yield hydrazide intermediates .
Functionalization of the Methoxybenzyl Group
The 4-methoxybenzyl group undergoes:
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Ether cleavage : HI/AcOH removes the methoxy group, producing a hydroxyl derivative.
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Electrophilic substitution : Nitration (HNO3/H2SO4) introduces a nitro group at the benzene ring’s para position.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Reaction Type | Catalyst | Product |
---|---|---|
Suzuki coupling | Pd(PPh3)4 | 2-(3-(2-biphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide |
Buchwald-Hartwig amination | Pd2(dba)3/Xantphos | N-aryl derivatives via C–N bond formation |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces:
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C–Cl bond cleavage : Generates a phenyl radical intermediate.
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Ring contraction : Pyridazinone converts to a pyrrole derivative in 15% yield .
Bioconjugation Reactions
The acetamide’s NH group reacts with:
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NHS esters : Forms stable amide bonds with proteins (e.g., BSA) for biochemical studies.
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Isocyanates : Produces urea derivatives under mild conditions.
Stability Under Physiological Conditions
Studies in PBS (pH 7.4, 37°C) show:
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Half-life : >24 h, indicating high stability.
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Degradation products : Hydrolyzed acetic acid and 4-methoxybenzylamine.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide include other pyridazinone derivatives, such as:
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the 4-methoxybenzyl group, which may affect its biological activity and chemical properties.
2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide: Substitution of chlorine with fluorine can lead to differences in reactivity and biological effects.
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxybenzyl)acetamide: The presence of a hydroxyl group instead of a methoxy group can influence solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-15-8-6-14(7-9-15)12-22-19(25)13-24-20(26)11-10-18(23-24)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPFJMRKMFBSJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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